4-{[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid
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Overview
Description
4-{[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole moiety, a pyrazolo[4,3-c]pyridine ring, and a benzoic acid group, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Construction of the Pyrazolo[4,3-c]pyridine Ring: This can be achieved by the reaction of a suitable pyrazole derivative with a β-ketoester in the presence of a base, followed by cyclization.
Coupling of the Benzothiazole and Pyrazolo[4,3-c]pyridine Rings: The two rings can be coupled through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a halogenated pyrazolo[4,3-c]pyridine derivative.
Introduction of the Benzoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the benzothiazole or pyrazolo[4,3-c]pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced derivatives of the benzothiazole or pyrazolo[4,3-c]pyridine rings.
Scientific Research Applications
4-{[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, anti-cancer agent, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, proteases, and oxidoreductases by binding to their active sites.
Receptor Binding: It can bind to specific receptors on the cell surface or within the cell, modulating cellular signaling pathways.
Cellular Effects: The compound can induce apoptosis, inhibit cell proliferation, and modulate immune responses through its interactions with various cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid
- 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
4-{[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid is unique due to its combination of benzothiazole, pyrazolo[4,3-c]pyridine, and benzoic acid moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H16N4O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1H-pyrazolo[4,3-c]pyridin-5-yl]methyl]benzoic acid |
InChI |
InChI=1S/C22H16N4O4S/c1-12-19-16(10-18(27)25(12)11-13-6-8-14(9-7-13)21(29)30)24-26(20(19)28)22-23-15-4-2-3-5-17(15)31-22/h2-10,24H,11H2,1H3,(H,29,30) |
InChI Key |
UFSBBXSERZQNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=C(C=C3)C(=O)O)NN(C2=O)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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